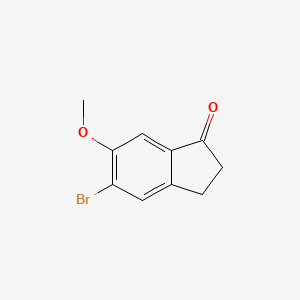

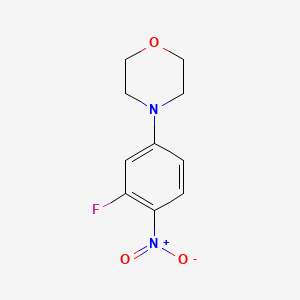

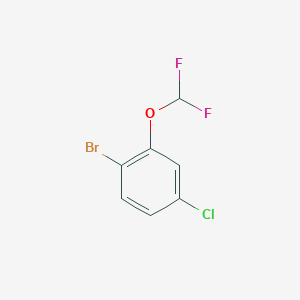

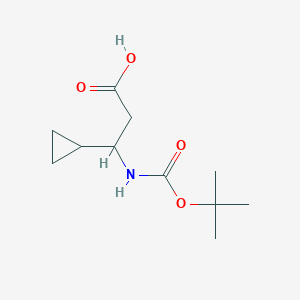

![molecular formula C7H6BrN3 B1344172 5-bromo-2-metil-3H-imidazo[4,5-b]piridina CAS No. 219762-28-4](/img/structure/B1344172.png)

5-bromo-2-metil-3H-imidazo[4,5-b]piridina

Descripción general

Descripción

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, also known as BMIP, is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless solid with a molecular formula of C7H7BrN2. BMIP is a versatile compound that has been used in various scientific experiments and studies due to its unique properties. This article will discuss the synthesis method of BMIP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

Los derivados de imidazo[4,5-b]piridina, incluyendo 5-bromo-2-metil-3H-imidazo[4,5-b]piridina, han sido estudiados por sus características antimicrobianas . Estos compuestos han mostrado resultados prometedores en estudios experimentales y teóricos, indicando su potencial como agentes antimicrobianos .

Síntesis de Nuevos Derivados

Las reacciones de alquilación de imidazo[4,5-b]piridina son vías muy importantes en la síntesis de algunos nuevos derivados de imidazo[4,5-b]piridina . Este proceso puede conducir a la creación de una variedad de nuevos compuestos con aplicaciones potenciales en varios campos de investigación .

Potencial Farmacológico

Imidazo[4,5-b]piridina y sus derivados han mostrado un potencial farmacológico significativo . Se ha encontrado que juegan un papel crucial en numerosas condiciones de enfermedad . La similitud estructural entre el sistema de anillos heterocíclicos fusionados imidazo[4,5-b]piridina y las purinas ha impulsado investigaciones biológicas para evaluar su posible importancia terapéutica .

Papel en los Trastornos del Sistema Digestivo

Algunos derivados de imidazo[4,5-b]piridina se han desarrollado como inhibidores de la bomba de protones . Estos compuestos pueden ayudar en el tratamiento de varios trastornos del sistema digestivo, como el reflujo ácido y las úlceras estomacales .

Papel en los Trastornos Inflamatorios

Los derivados de imidazo[4,5-b]piridina también se han desarrollado como fármacos antiinflamatorios no esteroideos (AINE) . Estos compuestos pueden ayudar en el control de varias condiciones inflamatorias .

Actividad Antiviral

Los derivados sintetizados de imidazo[4,5-b]piridina se han evaluado para determinar una posible actividad antiviral . Su efecto citotóxico en las líneas celulares hospedadoras del virus se determinó utilizando el ensayo colorimétrico MTS .

Mecanismo De Acción

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets, including gaba a receptors, aromatase, and angiotensin ii receptors .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to exert their effects through various mechanisms, such as allosteric modulation of gaba a receptors, inhibition of aromatase, and antagonism of angiotensin ii receptors .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence several cellular pathways, including gabaergic neurotransmission, estrogen biosynthesis, and the renin-angiotensin system .

Pharmacokinetics

One study on a related imidazo[4,5-b]pyridine-based kinase inhibitor reported high human liver microsomal stability .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have various biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects .

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways . The interaction of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine with these enzymes often results in the inhibition or activation of their catalytic activities, thereby influencing downstream signaling events. Additionally, this compound can bind to specific protein domains, such as SH2 and SH3 domains, which are involved in protein-protein interactions and signal transduction .

Cellular Effects

The effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activities . For example, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream substrates . Additionally, this compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis . These interactions can lead to changes in cellular processes, such as cell cycle progression, apoptosis, and metabolic regulation.

Temporal Effects in Laboratory Settings

The temporal effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine at different dosages have been studied in animal models to determine its therapeutic potential and toxicity . At low to moderate doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities, by modulating specific signaling pathways and gene expression . At high doses, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in these organs . These findings highlight the importance of optimizing the dosage of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . The metabolic pathways of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and efflux . Additionally, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The localization and accumulation of this compound in specific tissues and organs can impact its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can be phosphorylated or acetylated, which can direct its localization to the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.

Propiedades

IUPAC Name |

5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMQBOUOVYZIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625350 | |

| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219762-28-4 | |

| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.